ST 91

Overview

Description

It is also utilized in the food industry to prevent mold growth on fruits and vegetables during storage and transportation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST 91 involves the reaction of 2,6-diethylbenzenamine with imidazolidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

ST 91 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted benzenamine derivatives .

Scientific Research Applications

ST 91 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on fungal growth and its potential as an antifungal agent.

Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.

Industry: Used in the formulation of fungicides and preservatives for agricultural and food products

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

- Benzenamine, 2,6-dichloro-N-2-imidazolidinylidene-, monohydrochloride

- Benzenamine, 2,6-dimethyl-N-2-imidazolidinylidene-, monohydrochloride

Uniqueness

ST 91 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its efficacy as a fungicide and its stability under various conditions make it particularly valuable in agricultural and industrial applications.

Biological Activity

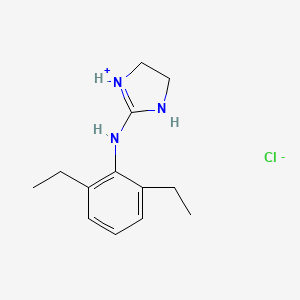

ST 91, chemically known as N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, is a selective alpha-2 adrenergic receptor agonist with significant implications in pharmacological research. This compound has garnered attention due to its ability to modulate pain responses and its selectivity for adrenergic receptors, particularly the alpha-2 subtype. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

- Chemical Formula : C₁₃H₂₀ClN₃

- Molecular Weight : 253.77 g/mol

- CAS Number : 4749-61-5

- Purity : ≥99%

- Storage : Powder form at -20°C

This compound primarily acts as an agonist for the alpha-2 adrenergic receptors, displaying approximately 120-fold selectivity for these receptors over alpha-1 receptors. Its mechanism involves:

- Inhibition of Neurotransmitter Release : By activating alpha-2 receptors, this compound inhibits the release of norepinephrine and other neurotransmitters involved in pain signaling pathways.

- Antinociceptive Effects : Studies have shown that intrathecal administration of this compound significantly reduces formalin-induced paw-flinching behavior in rodent models, indicating its potential as an analgesic agent .

In Vivo Studies

In vivo experiments have demonstrated the effectiveness of this compound in reducing pain responses:

- Formalin Test : this compound administered intrathecally resulted in a dose-dependent decrease in pain behavior in rats subjected to formalin injection. This suggests its potential utility in managing acute pain conditions .

In Vitro Studies

In vitro studies have shown that this compound can affect cellular viability and function:

- Cell Viability : Research indicates that this compound decreases the viability and mitochondrial function of B16F10 melanoma cells, which may have implications for cancer research .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between this compound and other known alpha-adrenergic agonists:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Clonidine | Structural analogue | Crosses blood-brain barrier; used for hypertension |

| Guanfacine | Similar receptor selectivity | Longer half-life; used for ADHD treatment |

| Dexmedetomidine | Alpha-2 selective agonist | Sedative properties; used in intensive care |

This compound is unique due to its inability to cross the blood-brain barrier while maintaining high selectivity for alpha-2 receptors, making it particularly useful for peripheral applications without central nervous system side effects .

Pain Management Research

A notable case study involved the use of this compound in a controlled setting to evaluate its analgesic properties. Researchers observed that rats treated with varying doses exhibited significant reductions in pain-related behaviors compared to control groups. This reinforces the potential application of this compound in developing new analgesic therapies.

Cardiovascular Research

Given its selective action on adrenergic receptors, this compound is also being explored for its effects on cardiovascular functions. Preliminary studies suggest that it may play a role in modulating heart rate and vascular resistance through its action on peripheral alpha-2 receptors .

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4751-48-8 (Parent) | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST 91 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.